4-(Trifluoromethyl)-1H-indazole 4-(Trifluoromethyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1000339-98-9
VCID: VC2294330
InChI: InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13)
SMILES: C1=CC(=C2C=NNC2=C1)C(F)(F)F
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol

4-(Trifluoromethyl)-1H-indazole

CAS No.: 1000339-98-9

Cat. No.: VC2294330

Molecular Formula: C8H5F3N2

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)-1H-indazole - 1000339-98-9

Specification

CAS No. 1000339-98-9
Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
IUPAC Name 4-(trifluoromethyl)-1H-indazole
Standard InChI InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13)
Standard InChI Key KCWIWQGNCLKDJZ-UHFFFAOYSA-N
SMILES C1=CC(=C2C=NNC2=C1)C(F)(F)F
Canonical SMILES C1=CC(=C2C=NNC2=C1)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(Trifluoromethyl)-1H-indazole consists of an indazole heterocyclic core with a trifluoromethyl (-CF3) group positioned at carbon-4. The indazole skeleton features a fused benzene and pyrazole ring system containing two nitrogen atoms in a five-membered ring. The molecule belongs to the broader class of azoles and specifically to the indazole family of heterocycles.

The molecular formula of 4-(Trifluoromethyl)-1H-indazole is C8H5F3N2, with a calculated molecular weight of approximately 186.14 g/mol. The presence of the trifluoromethyl group creates an electron-withdrawing effect that significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and interactions with biological targets.

Physicochemical Properties

PropertyValueNotes
Molecular Weight186.14 g/molBased on C8H5F3N2 formula
LogP (calculated)~2.8-3.2Higher than non-fluorinated indazole
pKa (N-H)~12-13Lower than non-fluorinated indazole due to electron-withdrawing CF3
Melting Point~120-140°CTypical range for similar indazole derivatives
SolubilityLow in water, good in organic solventsEnhanced lipophilicity from CF3 group

Synthesis Methods

Cyclization Methods

A potential synthetic route would involve the diazotization of 2-amino-3-(trifluoromethyl)benzonitrile followed by an intramolecular cyclization reaction. This approach utilizes the reactivity of diazonium intermediates to form the N-N bond of the pyrazole ring in the indazole structure.

Alternatively, the synthesis could proceed via the reaction of 2-hydrazinyl-5-(trifluoromethyl)benzaldehyde under oxidative cyclization conditions. This method would form the indazole scaffold through the condensation of the hydrazine group with the aldehyde functionality followed by oxidation.

Trifluoromethylation Strategies

Direct trifluoromethylation of the indazole core at the 4-position represents another potential approach. Modern synthetic methods for introducing trifluoromethyl groups include:

  • Copper-mediated trifluoromethylation using trifluoromethylating reagents such as Togni's reagent or Umemoto's reagent

  • Palladium-catalyzed cross-coupling reactions with trifluoromethyl sources

  • Directed metalation followed by reaction with electrophilic trifluoromethylating agents

The reaction conditions for these transformations typically require careful control of temperature, solvent selection, and the presence of appropriate catalysts to achieve regioselectivity for the 4-position of the indazole ring.

Biological Activity and Applications

Anticancer Activity

Trifluoromethylated indazole derivatives have shown promising anticancer properties. Research indicates that some derivatives can inhibit enzymes critical for cancer cell proliferation, such as Polo-like kinase 4 (PLK4). These compounds have demonstrated nanomolar potency in enzyme inhibition assays and efficacy in reducing tumor growth in preclinical models.

4-(Trifluoromethyl)-1H-indazole could serve as a valuable building block for developing such anticancer agents, as its structure provides a suitable scaffold for further functionalization to enhance target specificity and potency.

Structure-Activity Relationships

Impact of Trifluoromethyl Position

The position of the trifluoromethyl group on the indazole ring significantly influences the compound's biological activity and physicochemical properties. The 4-position placement creates a unique electronic distribution that differs from other positional isomers, such as 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde mentioned in the search results.

This positional effect impacts:

A systematic comparison of various trifluoromethylated indazole isomers would provide valuable insights into the structure-activity relationships governing their biological effects.

Comparative Analysis with Similar Compounds

Table 4.1: Comparison of 4-(Trifluoromethyl)-1H-indazole with Structurally Related Compounds

CompoundStructural DifferenceExpected Effect on Properties
1H-Indazole (no substituents)Lacks -CF3 groupLower lipophilicity, different electronic properties, potentially less metabolic stability
7-(Trifluoromethyl)-1H-indazole-CF3 at position 7 instead of 4Different electronic distribution, altered binding properties
4-(Trifluoromethyl)-1H-indazole-3-carboxylateAdditional -COOH at position 3Enhanced water solubility, potential for additional hydrogen bonding interactions
4-(Trifluoromethyl)-1-ethyl-1H-indazoleN-ethylation of the indazole N1Increased lipophilicity, blocked N-H hydrogen bonding

Analytical Characterization

Spectroscopic Analysis

Characterization of 4-(Trifluoromethyl)-1H-indazole would typically involve multiple spectroscopic techniques to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR would show characteristic signals for the aromatic protons of the indazole ring

  • 19F NMR would display a distinctive signal for the trifluoromethyl group, typically appearing as a singlet around -60 ppm

  • 13C NMR would exhibit characteristic splitting patterns for carbon atoms coupled to fluorine

Mass Spectrometry:

  • Molecular ion peak at m/z 186 corresponding to the molecular weight

  • Fragmentation pattern showing loss of fluorine atoms and ring fragmentation

Infrared Spectroscopy:

  • Characteristic bands for N-H stretching (3100-3500 cm-1)

  • C-F stretching frequencies (1000-1400 cm-1)

  • Aromatic C=C and C=N stretching (1400-1600 cm-1)

Crystallographic Data

X-ray crystallography would provide definitive structural information about 4-(Trifluoromethyl)-1H-indazole, including:

  • Bond lengths and angles

  • Torsion angles and molecular conformation

  • Intermolecular interactions in the solid state

  • Crystal packing arrangements

For trifluoromethylated compounds, crystallography is particularly valuable in resolving the exact orientation of the -CF3 group relative to the aromatic plane, which can influence the compound's biological activity and physicochemical properties.

Research Applications

Medicinal Chemistry Applications

4-(Trifluoromethyl)-1H-indazole serves as a valuable building block in medicinal chemistry for several reasons:

Scaffold for Drug Design: The indazole core is present in numerous pharmaceutically active compounds, making 4-(Trifluoromethyl)-1H-indazole a useful starting point for drug development.

Metabolic Stability Enhancer: The trifluoromethyl group at the 4-position can improve the metabolic stability of derived drug candidates, potentially extending their half-lives in biological systems.

Modulation of Drug Properties: The -CF3 group influences lipophilicity, electronic properties, and hydrogen bonding patterns, allowing medicinal chemists to fine-tune these parameters for optimal drug-target interactions.

Chemical Probe Development

Fluorinated indazoles can serve as chemical probes for investigating biological systems. The unique properties of 4-(Trifluoromethyl)-1H-indazole make it suitable for:

  • Developing fluorine-19 NMR probes for monitoring binding interactions

  • Creating labeled analogs for tracking compound distribution in biological samples

  • Designing affinity probes for target identification and validation studies

Material Science Applications

Beyond biological applications, trifluoromethylated heterocycles like 4-(Trifluoromethyl)-1H-indazole may find utility in material science:

  • Components of liquid crystals

  • Building blocks for fluorinated polymers with enhanced thermal stability

  • Precursors for functional materials with unique electronic properties

Future Research Directions

Synthetic Optimization

Future research should focus on developing efficient, scalable, and regioselective methods for synthesizing 4-(Trifluoromethyl)-1H-indazole. This includes:

  • Exploring flow chemistry approaches for continuous production

  • Investigating catalytic methods for direct C-H trifluoromethylation

  • Developing green chemistry approaches with reduced environmental impact

Biological Evaluation

Comprehensive biological screening of 4-(Trifluoromethyl)-1H-indazole would provide valuable insights into its potential therapeutic applications:

  • Antimicrobial activity against resistant bacterial strains

  • Anticancer effects across different tumor cell lines

  • Anti-inflammatory properties in relevant disease models

  • Pharmacokinetic and metabolic stability studies

Structure-Function Relationship Studies

Detailed investigation of structure-activity relationships would enhance understanding of how the 4-trifluoromethyl substituent influences biological activity:

  • Comparison with other positional isomers (3-, 5-, 6-, and 7-substituted analogs)

  • Examination of the effects of additional functional groups

  • Computational studies to model binding interactions with biological targets

Table 7.1: Proposed Research Priorities for 4-(Trifluoromethyl)-1H-indazole

Research AreaSpecific InvestigationsExpected Outcomes
Synthetic MethodsCatalytic trifluoromethylation, flow chemistry approachesMore efficient and scalable production methods
Biological ActivityAntimicrobial, anticancer, enzyme inhibition assaysIdentification of primary therapeutic applications
Medicinal ChemistryDevelopment of functionalized derivativesCreation of compounds with enhanced target specificity
Structure-ActivityComparative studies with positional isomersUnderstanding of optimal substitution patterns
Physical PropertiesCrystallographic and spectroscopic analysisDetailed structural and electronic information

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